3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo-
Overview
Description
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- is a chemical compound with a unique structure that holds immense potential for scientific research. This compound is known for its diverse applications in various fields, ranging from pharmaceuticals to materials science.
Preparation Methods
The synthesis of 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- involves several synthetic routes and reaction conditions. One common method includes the nucleophilic displacement and cyclization of chloroamidines, which are easily obtained by the reaction of 2-aminocyanopyridines with phosgene iminium chloride . Industrial production methods may vary, but they typically involve similar reaction pathways to ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its exact mechanism of action is still under investigation, it is known to interact with various enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- can be compared with other similar compounds, such as:
3-Pyridinecarbonitrile, 1,2-dihydro-2-thioxo-: This compound shares a similar core structure but lacks the cyclopropyl group, which may influence its reactivity and applications.
2-Chloro-3-pyridinecarbonitrile: This compound has a chlorine atom at the 2-position, which can significantly alter its chemical properties and reactivity.
The uniqueness of 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- lies in its specific structural features, such as the cyclopropyl group, which can enhance its stability and reactivity in certain applications.
Properties
IUPAC Name |
6-cyclopropyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6H,1-2H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWZJXIMOWRQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C(=S)N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549201 | |
Record name | 6-Cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101045-94-7 | |
Record name | 6-Cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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